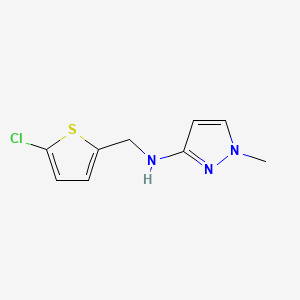![molecular formula C16H21NO4 B7574877 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as MAC, is a synthetic compound that has shown promising results in scientific research applications. MAC is a derivative of the antibiotic drug cephalexin and is used as a building block for the synthesis of various other compounds.
Mécanisme D'action
The mechanism of action of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is not fully understood. It is believed to work by inhibiting the synthesis of bacterial cell walls. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a beta-lactam antibiotic, which means that it contains a beta-lactam ring in its chemical structure. Beta-lactam antibiotics work by binding to the penicillin-binding proteins (PBPs) in bacterial cell walls, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall, which eventually causes the bacterial cell to burst.
Biochemical and Physiological Effects:
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is excreted primarily in the urine. In addition to its antibacterial, antifungal, and antiviral properties, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is its broad-spectrum activity against a wide range of bacterial strains. This makes it a promising candidate for the development of new antibiotics. However, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can be difficult to isolate and purify, which can make it challenging to work with in a laboratory setting.
Orientations Futures
There are several potential future directions for research on 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. One area of interest is the development of new antibiotics based on the structure of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid. Researchers are also exploring the potential use of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid as a treatment for viral infections, such as HIV. In addition, there is interest in studying the anti-inflammatory and antioxidant effects of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid in more detail, as these properties may have potential therapeutic applications in a range of diseases.
Méthodes De Synthèse
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is synthesized by the reaction of 3-methoxybenzoyl chloride with cyclohexylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antiviral properties. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has also been found to be effective against Candida albicans, a common fungal pathogen. In addition, 4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has been shown to inhibit the replication of human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
4-[[2-(3-methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-14-4-2-3-11(9-14)10-15(18)17-13-7-5-12(6-8-13)16(19)20/h2-4,9,12-13H,5-8,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEXWNQSEIZSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)
![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)



![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)


![2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide](/img/structure/B7574864.png)

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)
